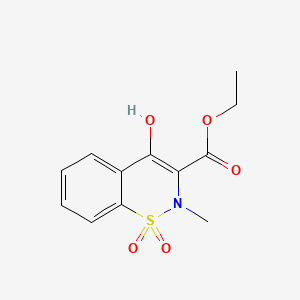

Calcium (3S,5R)-7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards

科学的研究の応用

Synthesis and Impurity Identification

- Novel Impurities Synthesis : The compound, as part of atorvastatin intermediates, has been involved in the synthesis of novel impurities, enhancing the understanding of pharmaceutical synthesis and quality control processes (Naidu & Sharma, 2017).

Drug Development and Characterization

- Preclinical Investigation : Derivatives of the compound are extensively investigated in preclinical studies as anti-hypercholesterolemic drug candidates, contributing to the development of new therapeutic agents (Zhou Wei-cheng, 2010).

- Discovery of Hepatoselective Ligands : Research on hepatoselective inhibitors of HMG-CoA reductase, related to this compound, has led to the identification of potent inhibitors for treating hypercholesterolemia (Bratton et al., 2007).

- Labeled Compound Synthesis : The compound has been used in the synthesis of labeled atorvastatin for research, enhancing the understanding of drug metabolism and pharmacokinetics (Woo et al., 1999).

Pharmacological Investigations

- mGluR Modulation : Research involving similar compounds has explored modulation of metabotropic glutamate receptor mGluR5, contributing to the understanding of neurological disorders and potential therapeutic targets (de Paulis et al., 2006).

Calcium Channel Research

- Calcium Channel Antagonist and Anticonvulsant Activities : Studies on compounds with structural similarities have investigated their roles as calcium channel antagonists and anticonvulsants, enhancing the knowledge in neuropharmacology (Yiu & Knaus, 1997).

Structural and Chemical Analysis

- Crystal Structure Characterization : Research on calcium modulatory properties and crystal structure characterization of related compounds has provided insights into molecular conformation and drug design (Linden et al., 1998).

Biological Activity Studies

- NOS Inhibitory Activity : Studies on pyrazoles related to this compound, focusing on NOS inhibitory activity, have contributed to the understanding of biological activity and potential therapeutic applications (Nieto et al., 2015).

Isotope Labeled Compound Synthesis

- Synthesis of Isotope Labeled Compounds : The compound has been used in the synthesis of isotope-labeled calcium antagonists, aiding in the study of drug mechanisms and interactions (Hideki et al., 1988).

Calcium Ion Detection

- Calcium Fluoroionophores Development : Development of calcium fluoroionophores based on the compound has improved techniques for detecting calcium ions in biological systems (Gee et al., 2003).

Calcium Complex Synthesis

- Calcium Complexes with Substituted Pyrrolyl and Ketiminate Ligands : Synthesis of calcium compounds with substituted pyrrolyl or ketiminate ligands, related to this compound, has expanded knowledge in coordination chemistry (Ho et al., 2009).

Calcium Chelation Studies

- Calcium Chelator Complex Structure : The structure of calcium complexes with chelators related to the compound provides insights into calcium ion coordination and potential applications in biochemical and pharmaceutical fields (Gerig et al., 1987).

特性

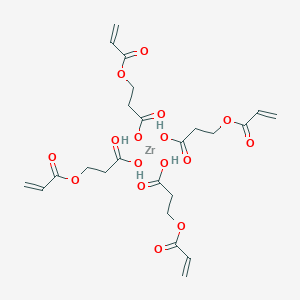

| { "Design of the Synthesis Pathway": "The synthesis pathway for Calcium (3S,5R)-7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate involves the synthesis of the pyrrole ring, followed by the attachment of the dihydroxyheptanoate and calcium ions.", "Starting Materials": [ "4-fluorobenzaldehyde", "isopropylmagnesium bromide", "phenylacetylene", "phenyl isocyanate", "3,5-dihydroxyheptanoic acid", "calcium chloride" ], "Reaction": [ "1. Synthesis of 4-(4-fluorophenyl)-3-isopropyl-1-phenyl-1H-pyrrole: React 4-fluorobenzaldehyde with isopropylmagnesium bromide to form 4-(4-fluorophenyl)-3-isopropyl-1-phenyl-1-butanol. Oxidize the alcohol to form the corresponding aldehyde. React the aldehyde with phenylacetylene and a catalytic amount of copper iodide to form the pyrrole ring.", "2. Synthesis of (3S,5R)-7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoic acid: React phenyl isocyanate with the pyrrole ring to form the corresponding carbamate. React the carbamate with 3,5-dihydroxyheptanoic acid to form the final product.", "3. Synthesis of Calcium (3S,5R)-7-(2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4-(phenylcarbamoyl)-1H-pyrrol-1-yl)-3,5-dihydroxyheptanoate: Dissolve the final product in a solution of calcium chloride to form the calcium salt of the compound." ] } | |

| 887196-25-0 | |

分子式 |

C33H35CaFN2O5 |

分子量 |

598.7 g/mol |

IUPAC名 |

calcium;(3S,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |

InChI |

InChI=1S/C33H35FN2O5.Ca/c1-21(2)31-30(33(41)35-25-11-7-4-8-12-25)29(22-9-5-3-6-10-22)32(23-13-15-24(34)16-14-23)36(31)18-17-26(37)19-27(38)20-28(39)40;/h3-16,21,26-27,37-38H,17-20H2,1-2H3,(H,35,41)(H,39,40);/t26-,27+;/m1./s1 |

InChIキー |

BWFCZHDTTAYGNN-OUPRKWGVSA-N |

異性体SMILES |

CC(C)C1=C(C(=C(N1CC[C@H](C[C@@H](CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca] |

SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca+2] |

正規SMILES |

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Ca] |

同義語 |

(βS,δR)-2-(4-Fluorophenyl)-β,δ-dihydroxy-5-(1-methylethyl)-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid Calcium Salt; USP Atorvastatin Related Compound B; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。